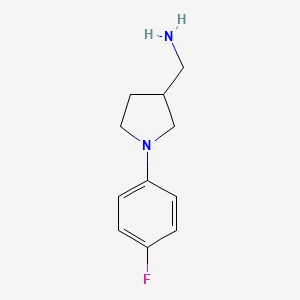

(1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine

描述

属性

IUPAC Name |

[1-(4-fluorophenyl)pyrrolidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKMUGMDHUMQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640637 | |

| Record name | 1-[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933712-85-7 | |

| Record name | 1-(4-Fluorophenyl)-3-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933712-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(4-fluorophenyl)pyrrolidin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine under specific conditions. The reaction proceeds through a series of steps including condensation, reduction, and amination .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

化学反应分析

Types of Reactions: (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine undergoes various types of chemical reactions including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

科学研究应用

Chemical Properties and Structure

The compound features a pyrrolidine ring substituted with a 4-fluorophenyl group, which enhances its lipophilicity and biological activity. The presence of the fluorine atom is known to influence the compound's pharmacokinetics and interaction with biological targets.

Medicinal Chemistry

(1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine has been investigated for its potential therapeutic applications, particularly in the fields of psychiatry and neurology. Preliminary studies suggest that it may interact with neurotransmitter systems, possibly influencing mood and cognitive functions.

Key Findings:

- In vitro assays indicate binding affinity to serotonin and dopamine receptors.

- Potential use as a treatment for mood disorders and cognitive dysfunctions.

Anticancer Research

Recent studies have highlighted the anticancer properties of this compound. It has shown significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis through mitochondrial pathways |

| Hek293 | 15.2 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. It demonstrates moderate inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Data Table: Enzyme Inhibition

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| COX-1 | 45 | 50 |

| COX-2 | 60 | 50 |

Breast Cancer Study

A study involving MCF-7 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Morphological changes indicative of apoptosis were observed through microscopy.

Inflammation Model

In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to control groups, suggesting its potential utility in treating inflammatory diseases.

作用机制

The mechanism of action of (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Substituent Variations on the Aromatic Ring

a) Positional Isomers: Fluorophenyl Derivatives

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine (CAS 1373111-59-1)

- Structure : Fluorine at the ortho position of the phenyl ring.

- Molecular Weight : 194.25 g/mol (C₁₁H₁₅FN₂).

- Key Differences : The ortho-fluorine introduces steric hindrance and alters electronic effects compared to the para isomer. This may reduce binding affinity in sterically sensitive targets .

- Applications : Used as a building block in life science research, though specific biological data are unavailable .

b) Halogen-Substituted Derivatives

- [1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine (CAS 1017043-63-8) Structure: Bromine at the meta position. Molecular Weight: 255.15 g/mol (C₁₁H₁₅BrN₂). The meta position may disrupt symmetrical binding interactions observed in para-substituted analogs .

- [1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]methanamine Note: mentions [2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine (CAS 1342051-10-8), which combines chloro and fluoro substituents. Such multi-halogenated derivatives are hypothesized to improve target selectivity in receptor modulators .

c) Electron-Donating/Withdrawing Groups

- [1-(4-Trifluoromethoxyphenyl)pyrrolidin-3-yl]methanamine

- Structure : Trifluoromethoxy group at the para position.

- Molecular Weight : ~290.2 g/mol (estimated for C₁₂H₁₄F₃N₂O).

- Key Differences : The trifluoromethoxy group is strongly electron-withdrawing, which may enhance binding to serotonin or dopamine receptors, as seen in related compounds with MAO-B reversibility .

Modifications to the Pyrrolidine Core

a) Methyl-Substituted Pyrrolidine Derivatives

- [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine (CAS 1342051-10-8) Structure: Methyl group at the 1-position of pyrrolidine.

b) Heterocyclic-Fused Derivatives

Physicochemical and Pharmacological Comparisons

生物活性

(1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 201.27 g/mol. Its structure includes a pyrrolidine ring substituted with a 4-fluorophenyl group, which may enhance its interaction with biological targets due to the presence of the fluorine atom. This substitution can improve the compound's stability and lipophilicity, making it a promising candidate for drug development.

The mechanism of action of this compound involves its interaction with various molecular targets within the body. It is hypothesized to act as a ligand for specific receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems relevant to neurological disorders.

Neuropharmacological Potential

Research indicates that this compound may exhibit significant neuropharmacological activity. It has been studied for its potential effects on neurotransmitter systems, including dopamine and serotonin pathways, which are crucial in the treatment of various neurological conditions such as depression and anxiety .

Antimicrobial Activity

In vitro studies have also explored the compound's antibacterial properties. Similar pyrrolidine derivatives have shown varying degrees of antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of halogen substituents in related compounds has been linked to enhanced bioactivity, suggesting that this compound might possess similar properties .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have highlighted the importance of the fluorine atom in enhancing biological activity compared to non-fluorinated analogs. The following table summarizes some related compounds and their unique features:

| Compound Name | Unique Features |

|---|---|

| (1-(3-Fluorophenyl)pyrrolidin-3-YL)methanamine | Fluorine at the meta position; potential differences in receptor binding profiles |

| (1-(4-Chlorophenyl)pyrrolidin-3-YL)methanamine | Chlorine substitution may alter biological activities due to electronegativity |

| (1-(Phenyl)pyrrolidin-3-YL)methanamine | Baseline for assessing halogen impact on activity |

This table illustrates how modifications in substituents can lead to significant changes in biological activity, emphasizing the role of fluorine in enhancing selectivity and potency against specific targets.

Study on Neuropharmacological Effects

A recent study investigated the neuropharmacological effects of this compound using rodent models. The results indicated that administration of this compound led to significant alterations in behavior consistent with increased serotonergic activity. The study utilized behavioral assays such as the forced swim test and elevated plus maze to assess anxiety-like behaviors, suggesting potential therapeutic applications in treating anxiety disorders .

Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound exhibited notable antibacterial activity against E. coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. This finding supports further exploration into its potential as an antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(4-Fluorophenyl)pyrrolidin-3-yl)methanamine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the 4-fluorophenyl group to the pyrrolidine scaffold . Subsequent functionalization of the pyrrolidine ring with an amine group may involve reductive amination or nucleophilic substitution. For purity optimization, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks: δ 6.8–7.2 ppm for aromatic protons, δ 2.5–3.5 ppm for pyrrolidine protons) .

Q. How can the physicochemical properties of this compound be experimentally determined?

- Methodological Answer : Key properties include:

- LogP : Measure via shake-flask method (octanol/water partitioning) or predict using QSAR models (e.g., EPI Suite) .

- Solubility : Use UV-Vis spectroscopy or nephelometry in buffered solutions (pH 1.2–7.4).

- pKa : Determine via potentiometric titration or capillary electrophoresis.

Cross-validate computational predictions (e.g., ACD/Labs or MarvinSuite) with experimental data .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the fluorophenyl group (splitting patterns due to fluorine coupling) and pyrrolidine ring conformation .

- MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected at m/z calculated from C₁₁H₁₃FN₂).

- IR : Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C-F vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigate by:

- Dose-response validation : Perform IC₅₀/EC₅₀ assays in triplicate across multiple models (e.g., cancer cell lines vs. primary cells) .

- Target engagement studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets .

- SAR analysis : Synthesize analogs (e.g., fluorophenyl → chlorophenyl substitution) to isolate structural determinants of activity .

Q. What computational strategies are effective in predicting the environmental fate of this compound?

- Methodological Answer :

- QSAR modeling : Use EPI Suite or OPERA to estimate biodegradation (e.g., BIOWIN scores), bioaccumulation (Log BCF), and ecotoxicity (e.g., LC₅₀ for fish) .

- Molecular dynamics (MD) : Simulate interactions with soil organic matter or aquatic enzymes to predict persistence .

- Read-across approaches : Compare with structurally similar EPA-listed compounds (e.g., fluorinated pyrrolidines) to infer regulatory endpoints .

Q. How can the stereochemical stability of the pyrrolidine ring be assessed under physiological conditions?

- Methodological Answer :

- Chiral HPLC : Monitor racemization over time in simulated biological fluids (e.g., PBS at 37°C) using a chiral column (e.g., Chiralpak IG-3) .

- Circular dichroism (CD) : Track changes in optical activity under varying pH/temperature.

- Metabolic studies : Incubate with liver microsomes (human/rat) to assess enzymatic epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。